molecular formula C14H24Cl2N2 B3092559 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS No. 1228879-37-5

1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Katalognummer B3092559
CAS-Nummer: 1228879-37-5
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: CVQNXCBXFOIHLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 1228879-37-5 . It is an impurity of Tofacitinib , a pyrrolo [2,3-d]pyrimidine derivative, used as a Janus kinase inhibitor for the treatment of rheumatoid arthritis .


Molecular Structure Analysis

The molecular weight of 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is 291.26 . The SMILES string representation of the molecule is C [C@@H]1 [C@H] (NC)CN (CC2=CC=CC=C2)CC1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound can be used as an intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design (or synthesis) of organic molecules .

Pharmaceutical Intermediates

It is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or refinements before it becomes an API .

Preparation of Janus Tyrosine Kinase Inhibitors

The compound is used in the preparation of Janus tyrosine kinase inhibitors for the treatment of autoimmune diseases . Janus tyrosine kinase inhibitors are a type of medication that functions by inhibiting the activity of one or more of the Janus kinase family of enzymes, thereby interfering with the JAK-STAT signaling pathway .

Laboratory Research and Development

This compound is mainly used in laboratory research and development processes . It can be used in the synthesis of new compounds and in the testing of their properties .

Chemical Production Processes

It is used in various chemical production processes . This could involve the synthesis of other complex organic compounds or the production of pharmaceuticals .

Material Science Research

Given its diverse properties, it can be an invaluable tool in fields like material science. Material scientists can use this compound to synthesize new materials and study their properties.

Wirkmechanismus

Target of Action

It is known to be a related compound of tofacitinib , which is a selective inhibitor of the Janus kinase 1 (JAK1) .

Mode of Action

As a related compound of Tofacitinib , it may interact with its target in a similar manner. Tofacitinib works by inhibiting JAK1, thereby interfering with the JAK-STAT signaling pathway, which is involved in the process of inflammation and immune response.

Biochemical Pathways

Given its potential relation to tofacitinib , it might impact the JAK-STAT signaling pathway. This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Result of Action

If it acts similarly to Tofacitinib , it may result in the reduction of inflammatory and immune responses.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at 2-8°c .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNXCBXFOIHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

CAS RN

1228879-37-5
Record name 1-Benzyl-N,4-dimethyl-3-piperidinamine dihydrochloride, racemic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 23.4 kg of (1-benzyl-4-methylpiperidin-3-yl)-methylamine in 10 liters of toluene and 120 liters of ethanol at 3° C. was added 25 liters of 32% HCl in water, keeping the reaction temperature below 10° C. 100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate was added at 30° C. 210 liters of solvent was distilled off under partial vacuum, and a second 215 liters of ethyl acetate was added and another 210 liters of solvent was distilled off under partial vacuum. 111 liters of acetone was added at 35 C.°, the suspension was cooled to 0° C., and then the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off and washed with 55 liters of acetone. The wet-cake was reslurried 3 times in ethanol (10 volume equivalents at reflux) to upgrade the diasteromeric ratio of cis:trans from 91:9 to greater than 97:3. Total recovery was 19.4 kg, 62% yield. 1H NMR (CD3OD, 400 MHz): 7.55 (m, 5H), 4.88 (s, 3H), 4.52 (d, J=12.8 Hz, 1H), 4.45 (d, J=12.8 Hz, 1H), 3.76 (m, 1H), 3.67 (m, 1H), 3.40-3.00 (m, 3H), 2.78 (3, 3H), 2.55 (m, 1H), 2.14 (m, 1H), 1.90 (m, 1H), 1.16 (d, J=7.2 Hz, 3H)
Quantity
23.4 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 3
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 4
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 5
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.